AZD1981
Overview
Description
Mechanism of Action
Target of Action
AZD1981, also known as “2-[4-Acetamido-3-(4-chlorophenyl)sulfanyl-2-methylindol-1-yl]acetic acid”, is a potent, fully reversible, functionally non-competitive antagonist of human CRTh2 . The Chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2) is a receptor for prostaglandin D2 (DP2) and plays a crucial role in mediating allergic responses .
Mode of Action
This compound interacts with its target, the CRTh2 receptor, by blocking the action of the natural ligand, prostaglandin D2 (PGD2). This results in the inhibition of CRTh2-mediated cellular responses such as eosinophil CD11b expression, shape change, chemotaxis, basophil shape change, and Th2-cell chemotaxis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the prostaglandin D2 (PGD2) pathway. By antagonizing the CRTh2 receptor, this compound blocks the downstream effects of PGD2, which include eosinophil and basophil shape change, chemotaxis, and Th2-cell chemotaxis .
Pharmacokinetics
This compound is orally bioavailable and has been administered in various doses in clinical trials . It is a weak inhibitor of CYP2C9, OATP1B1, and UGT1A1, and an inducer of CYP3A4 in vitro . These interactions could potentially affect the drug’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of CRTh2-mediated responses. This includes blocking the agonist-induced human eosinophil CD11b expression, shape change, chemotaxis, basophil shape change, and Th2-cell chemotaxis .
Biochemical Analysis
Biochemical Properties
AZD1981 interacts with the DP2 receptor, a second receptor for PGD2 . It displaces radio-labelled PGD2 from human recombinant DP2 with high potency . The binding is reversible, non-competitive, and highly selective against a panel of more than 340 other enzymes and receptors .
Cellular Effects
This compound has been shown to block agonist-induced human eosinophil CD11b expression, shape change (including in whole blood), chemotaxis, basophil shape change, and Th2-cell chemotaxis . It also blocks DP2-mediated shape change and CD11b up-regulation in human eosinophils .
Molecular Mechanism
This compound exerts its effects at the molecular level by acting as an antagonist to the DP2 receptor . It inhibits DP2-mediated shape change and CD11b up-regulation in human eosinophils, shape change in basophils, and chemotaxis of human eosinophils and Th2 cells .
Metabolic Pathways
This compound is a weak inhibitor of CYP2C9, OATP1B1, and UGT1A1, and an inducer of CYP3A4 in vitro . This suggests that it may interact with these enzymes in metabolic pathways.
Preparation Methods
The synthesis of AZD-1981 involves the preparation of 4-(acetylamino)-3-[(4-chlorophenyl)thio]-2-methyl-1H-indole-1-acetic acid . The synthetic route typically includes the following steps:
Formation of the indole core: This involves the cyclization of appropriate precursors to form the indole ring.
Introduction of the thioether group: The 4-chlorophenylthio group is introduced via a substitution reaction.
Acetylation: The acetyl group is added to the amino group on the indole ring.
Final modifications: The carboxylic acid group is introduced to complete the synthesis.
Industrial production methods for AZD-1981 would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
AZD-1981 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in AZD-1981.
Substitution: The thioether and acetyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: As a selective antagonist of the DP2 receptor, AZD-1981 is used in research to study the role of this receptor in various biochemical pathways.
Medicine: AZD-1981 has been evaluated in clinical trials for its potential to treat respiratory diseases such as asthma and COPD.
Industry: The compound’s potential therapeutic applications make it a candidate for pharmaceutical development and commercialization.
Comparison with Similar Compounds
AZD-1981 is unique in its high selectivity and potency as a DP2 receptor antagonist . Similar compounds include:
Fevipiprant: Another DP2 receptor antagonist that has been investigated for its potential in treating asthma.
Setipiprant: A DP2 receptor antagonist studied for its effects on hair loss and other conditions.
Ramatroban: A dual antagonist of the thromboxane receptor and DP2 receptor, used in the treatment of allergic rhinitis.
Compared to these compounds, AZD-1981 has shown a favorable safety and efficacy profile in clinical trials, making it a promising candidate for further development .
Properties
IUPAC Name |
2-[4-acetamido-3-(4-chlorophenyl)sulfanyl-2-methylindol-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S/c1-11-19(26-14-8-6-13(20)7-9-14)18-15(21-12(2)23)4-3-5-16(18)22(11)10-17(24)25/h3-9H,10H2,1-2H3,(H,21,23)(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYIGNODXSRKGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CC=C2N1CC(=O)O)NC(=O)C)SC3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901025620 | |
Record name | 4-(Acetylamino)-3-((4-chlorophenyl)thio)-2-methyl-1H-indole-1-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901025620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
802904-66-1 | |
Record name | AZD-1981 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0802904661 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZD-1981 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11946 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-(Acetylamino)-3-((4-chlorophenyl)thio)-2-methyl-1H-indole-1-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901025620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AZD-1981 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AD53WQ2CX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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